molecular formula C7HF13O3S B14461915 1-Perfluoromethylcyclohexane-1-sulfonic acid CAS No. 72441-89-5

1-Perfluoromethylcyclohexane-1-sulfonic acid

Cat. No.: B14461915
CAS No.: 72441-89-5
M. Wt: 412.13 g/mol
InChI Key: MNVKTKIHXLQSLM-UHFFFAOYSA-N
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Description

1-Perfluoromethylcyclohexane-1-sulfonic acid is a perfluorinated compound characterized by its high stability and resistance to degradation. This compound is part of the broader class of perfluoroalkyl sulfonic acids, which are known for their persistence in the environment and potential bioaccumulative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Perfluoromethylcyclohexane-1-sulfonic acid typically involves the fluorination of cyclohexane derivatives followed by sulfonation. The process begins with the perfluorination of methylcyclohexane using elemental fluorine or a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Perfluoromethylcyclohexane-1-sulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

1-Perfluoromethylcyclohexane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Perfluoromethylcyclohexane-1-sulfonic acid involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to interact with proteins and other biomolecules, potentially disrupting normal biological functions. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its strong binding affinity to proteins .

Comparison with Similar Compounds

  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorobutane sulfonic acid (PFBS)
  • Perfluorohexane sulfonic acid (PFHxS)

Comparison: 1-Perfluoromethylcyclohexane-1-sulfonic acid is unique due to its specific structure, which includes a cyclohexane ring. This structural difference imparts distinct chemical properties compared to other perfluoroalkyl sulfonic acids. For instance, its stability and reactivity may differ, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

72441-89-5

Molecular Formula

C7HF13O3S

Molecular Weight

412.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexane-1-sulfonic acid

InChI

InChI=1S/C7HF13O3S/c8-2(9)1(7(18,19)20,24(21,22)23)3(10,11)5(14,15)6(16,17)4(2,12)13/h(H,21,22,23)

InChI Key

MNVKTKIHXLQSLM-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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